2,3-Difluoro-4-hexylphenyl boronic acid
Description
2,3-Difluoro-4-hexylphenyl boronic acid is an organoboron compound characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 3-positions, a hexyl chain at the 4-position, and a boronic acid (-B(OH)₂) group. The hexyl chain enhances lipophilicity, facilitating interactions with lipid membranes, while the fluorine substituents modulate electronic properties, lowering the pKa of the boronic acid and increasing its Lewis acidity .
Properties
Molecular Formula |
C12H17BF2O2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
(2,3-difluoro-4-hexylphenyl)boronic acid |
InChI |
InChI=1S/C12H17BF2O2/c1-2-3-4-5-6-9-7-8-10(13(16)17)12(15)11(9)14/h7-8,16-17H,2-6H2,1H3 |
InChI Key |
YKQITOFSFPCTNI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)CCCCCC)F)F)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Comparisons
Table 1: Key Properties of Structurally Similar Boronic Acids
*Estimated pKa values based on electronic effects; †Predicted based on fluorinated analogs .
- Fluorine Substituents : The 2,3-difluoro substitution in the target compound reduces pKa by ~1.3 units compared to unsubstituted phenylboronic acid, enhancing diol-binding kinetics at physiological pH .
- Hexyl Chain : The 4-hexyl group increases LogP significantly, improving membrane permeability compared to shorter-chain analogs (e.g., 4-ethoxy or 4-hydroxy derivatives) .
Binding Affinity and Selectivity
- Diol Binding: Fluorine’s electron-withdrawing effect increases Lewis acidity, improving binding to cis-diols (e.g., sugars) compared to non-fluorinated analogs. However, steric hindrance from the hexyl chain may reduce binding to bulky substrates .
- Comparison with Borinic Acids : Diphenylborinic acid exhibits higher association constants for catechol than boronic acids, but the hexyl group in 2,3-difluoro-4-hexylphenyl BA may confer unique selectivity in lipid-rich environments .
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